molecular formula C20H16ClN3O2 B13401639 2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide

2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide

Cat. No.: B13401639
M. Wt: 365.8 g/mol
InChI Key: GCWIQUVXWZWCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide features a benzo[e]azulene core, a tricyclic aromatic system fused with oxa- and diaza-heterocycles. The 4-chloro-phenyl substituent at the 6-position and the methyl group at the 1-position contribute to its steric and electronic properties. Structural determination of such complex heterocycles often relies on X-ray crystallography, with software like SHELX facilitating refinement and validation .

Properties

Molecular Formula

C20H16ClN3O2

Molecular Weight

365.8 g/mol

IUPAC Name

2-[6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide

InChI

InChI=1S/C20H16ClN3O2/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11/h2-9,16H,10H2,1H3,(H2,22,25)

InChI Key

GCWIQUVXWZWCLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide involves multiple steps, including the formation of the core structure and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and reagents to facilitate the reactions and purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide involves its role as a BET bromodomain inhibitor. This compound binds to the bromodomains of BET proteins, preventing them from interacting with acetylated histones. This inhibition disrupts the regulation of gene expression, leading to reduced cell proliferation and potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Structural and Functional Comparison with Pyrimidine-Based Acetamide Derivatives

Key Analogs from Pyrimidine Systems

highlights Amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide (Compound 2), a pyrimidine derivative synthesized via hydrolysis of an acetamide precursor.

Table 1: Comparison with Pyrimidine-Based Analog
Feature Target Compound Compound 2 (Pyrimidine Analog)
Core Structure Benzo[e]azulene Pyrimidin-2-yl
Substituents 4-Chloro-phenyl, methyl 4-Chloro-phenyl, 3,4-dimethyl-phenyl
Functional Groups Acetamide Sulfonamide
Reported Activity Not explicitly stated Antifungal (in vitro)
Synthesis Likely multi-step heterocyclic synthesis Hydrolysis of acetamide precursor

Analysis :

  • Both compounds share a 4-chloro-phenyl group, suggesting a role in hydrophobic interactions. However, Compound 2’s sulfonamide group may confer distinct solubility and acidity profiles compared to the acetamide group .

Comparison with Benzothiazole-Based Acetamide Derivatives

Key Analogs from Patent Literature

lists benzothiazole-acetamide derivatives, such as N-(6-ethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide , with varied substituents on the benzothiazole and phenyl rings.

Table 2: Comparison with Benzothiazole-Based Analogs
Feature Target Compound Benzothiazole Derivatives (EP3 348 550A1)
Core Structure Benzo[e]azulene Benzothiazole-2-yl
Substituents 4-Chloro-phenyl, methyl Methoxy, ethoxy, Cl, F, CF3O on phenyl
Functional Groups Acetamide Acetamide
Reported Activity Not explicitly stated Implied therapeutic use (patent context)
Structural Flexibility Rigid tricyclic system Flexible benzothiazole-phenyl linkage

Analysis :

  • Substituents like trifluoromethoxy (CF3O) in the patent compounds may enhance lipophilicity and bioavailability compared to the target compound’s methyl group .

Chloro-Phenyl Groups

  • The 4-chloro-phenyl group is conserved in the target compound and pyrimidine-based analogs, suggesting its importance in target recognition. Chlorine’s electron-withdrawing nature may stabilize charge-transfer interactions.

Heterocyclic Core Impact

  • Benzo[e]azulene : Larger aromatic systems may improve binding to hydrophobic pockets but could limit solubility.
  • Pyrimidine/Benzothiazole : Smaller cores may facilitate easier membrane permeability but reduce target specificity.

Acetamide vs. Sulfonamide

  • Acetamide’s hydrogen-bonding capacity is critical for target engagement, while sulfonamide groups (as in Compound 2) offer stronger acidity (pKa ~10), influencing ionization at physiological pH .

Biological Activity

2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide, also known as CPI-0610, is a compound with significant biological activity, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed examination of its biological activities, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC20H16ClN3O2
Molar Mass365.81 g/mol
Density1.41 ± 0.1 g/cm³
Boiling Point622.8 ± 55.0 °C
pKa16.07 ± 0.40
Storage Conditions-20 °C

Anticancer Activity

CPI-0610 has been identified as a BET (bromodomain and extraterminal domain) inhibitor, which plays a crucial role in regulating gene expression associated with cancer. Research indicates that this compound can inhibit the growth of various cancer cell lines by interfering with the transcriptional regulation of oncogenes.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on the efficacy of CPI-0610 demonstrated that it significantly reduced the proliferation of multiple myeloma cells in vitro. The compound was shown to induce apoptosis and inhibit cell cycle progression.

Enzyme Inhibition

CPI-0610 exhibits potent inhibitory activity against several enzymes, including:

  • Acetylcholinesterase (AChE) : Important for neurotransmission regulation.
  • Urease : Associated with the treatment of infections caused by urease-producing bacteria.

Research Findings on Enzyme Inhibition

In a comparative study, CPI-0610 was evaluated against standard inhibitors:

CompoundIC50 (µM)Type
CPI-06101.21AChE Inhibitor
Eserine0.5Positive Control
Thiourea21.25Urease Inhibitor

The results indicated that CPI-0610 displayed comparable or superior inhibition compared to established standards.

Antibacterial Activity

Research has also explored the antibacterial properties of CPI-0610. Preliminary evaluations suggest moderate antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis.

Antibacterial Screening Results

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other strains testedWeak to moderate

The biological activity of CPI-0610 is primarily attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. The compound's structure allows it to bind effectively to bromodomains, leading to altered gene expression patterns that can inhibit tumor growth and promote apoptosis in cancer cells.

Molecular Docking Studies

Molecular docking studies have illustrated how CPI-0610 interacts at the molecular level with target proteins, providing insights into its mechanism of action and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.